molecular formula C14H13IN2O3S B3617948 N-(4-iodophenyl)-4-[(methylsulfonyl)amino]benzamide

N-(4-iodophenyl)-4-[(methylsulfonyl)amino]benzamide

Cat. No. B3617948
M. Wt: 416.24 g/mol
InChI Key: MDONZSNDXFDOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)-4-[(methylsulfonyl)amino]benzamide, also known as IMPY, is a small molecule that has gained attention in the scientific community due to its potential use as a diagnostic tool for Alzheimer's disease. This compound has been shown to selectively bind to amyloid-beta plaques, which are a hallmark of Alzheimer's disease, making it a promising candidate for imaging these plaques in vivo.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-4-[(methylsulfonyl)amino]benzamide involves its selective binding to amyloid-beta plaques. Amyloid-beta plaques are composed of misfolded proteins that accumulate in the brain of patients with Alzheimer's disease. This compound binds specifically to these plaques, allowing for their detection through imaging techniques.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and does not appear to have any significant biochemical or physiological effects in animal models or human patients. However, further studies are needed to fully evaluate the safety profile of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-iodophenyl)-4-[(methylsulfonyl)amino]benzamide in lab experiments is its specificity for amyloid-beta plaques. This allows for accurate detection of these plaques, which is important for studying the pathology of Alzheimer's disease. However, one limitation of using this compound is its relatively short half-life, which may limit its use in longitudinal studies.

Future Directions

There are several future directions for research on N-(4-iodophenyl)-4-[(methylsulfonyl)amino]benzamide. One area of focus is the development of new imaging techniques that can improve the sensitivity and specificity of this compound imaging. Another area of focus is the evaluation of this compound in other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to fully evaluate the safety profile of this compound and its potential use in human patients.

Scientific Research Applications

N-(4-iodophenyl)-4-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential use in imaging amyloid-beta plaques in vivo. In preclinical studies, this compound has been shown to selectively bind to amyloid-beta plaques and has been used to image these plaques in animal models of Alzheimer's disease. Clinical studies have also been conducted to evaluate the use of this compound in human patients with Alzheimer's disease. These studies have shown that this compound imaging can accurately detect amyloid-beta plaques in the brain, making it a promising diagnostic tool for Alzheimer's disease.

properties

IUPAC Name

N-(4-iodophenyl)-4-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O3S/c1-21(19,20)17-13-6-2-10(3-7-13)14(18)16-12-8-4-11(15)5-9-12/h2-9,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDONZSNDXFDOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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